molecular formula C8H20Cl2N4O2 B555090 L-Arginine ethyl ester dihydrochloride CAS No. 36589-29-4

L-Arginine ethyl ester dihydrochloride

Cat. No. B555090
CAS RN: 36589-29-4
M. Wt: 238.71 g/mol
InChI Key: RPFXMGGIQREZOH-ILKKLZGPSA-N
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Description

L-Arginine ethyl ester dihydrochloride is a derivative of the conditionally-essential amino acid arginine, bound to an ethyl ester . It is a common intermediate in organic synthesis . This compound is a source of arginine used to study intracellular arginine signaling .


Synthesis Analysis

The most common synthesis method for L-Arginine ethyl ester dihydrochloride involves starting with the corresponding amino acid. It is transformed into an acyl chloride and then reacts with ethanol. Specifically, under low-temperature conditions (generally -5°C to 0°C), proline is slowly added to a mixture of ethanol and thionyl chloride. The reaction system is then stirred at a temperature higher than the boiling point of ethanol for several hours .


Molecular Structure Analysis

The empirical formula of L-Arginine ethyl ester dihydrochloride is C8H18N4O2 · 2HCl, and its molecular weight is 275.18 .


Chemical Reactions Analysis

The synthesis of L-Arginine ethyl ester dihydrochloride involves the reaction of carboxylic acid and alcohols, a process known as esterification .


Physical And Chemical Properties Analysis

L-Arginine ethyl ester dihydrochloride is a solid at room temperature and pressure . Its density is 1.26g/cm^3, and it has a boiling point of 343.3°C . The melting point is between 115 - 118°C .

Scientific Research Applications

  • Food Preservation : Feng (2009) discussed the use of Nα Lauroyl-L-arginine ethyl ester monohydrochloride (LAE) as a new, safe, and effective food preservative, providing a reference for its development in China (Feng, 2009).

  • Antimicrobial Properties : Rodríguez et al. (2004) investigated the cellular effects of LAE, a cationic preservative, on Salmonella typhimurium and Staphylococcus aureus, showing its antimicrobial activity (Rodríguez et al., 2004).

  • Biodegradable Surfactants : Shahzadi et al. (2019) hypothesized that esters of arginine, such as Arg-nonyl ester and Arg-hexadecanoyl ester, are biodegradable and less cytotoxic than established cationic surfactants for hydrophobic ion pairing with hydrophilic macromolecular drugs. Their study confirmed the biodegradability and reduced toxicity of these arginine-based surfactants (Shahzadi et al., 2019).

  • Safety Assessment : Ruckman et al. (2004) conducted studies on the safety of LAE, a novel food preservative, determining its low acute toxicity, dermal irritation effects, and lack of genotoxic activity. They also explored its metabolism, showing rapid conversion to arginine and lauric acid (Ruckman et al., 2004).

  • Role in Immune Responses : Hibbs et al. (1987) found that L-Arginine is required for the activated macrophage effector mechanism causing selective metabolic inhibition in target cells. This indicates a significant role in immune responses (Hibbs et al., 1987).

  • Clinical Pharmacology : Böger and Bode-Böger (2001) reviewed the clinical pharmacology of L-Arginine, focusing on its role in improving endothelial function in conditions like hypercholesterolemia and atherosclerosis (Böger & Bode-Böger, 2001).

Future Directions

As a source of arginine, L-Arginine ethyl ester dihydrochloride is used to study intracellular arginine signaling . It is also a common intermediate in organic synthesis , indicating its potential for various applications in chemical research and industry.

properties

IUPAC Name

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFXMGGIQREZOH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine ethyl ester dihydrochloride

CAS RN

36589-29-4
Record name L-Arginine, ethyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ARGININATE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D04K8356K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
NE Paul, K Hemmrich, D Goy… - Bio-Medical Materials …, 2015 - content.iospress.com
… (m/m) L-arginine ethyl ester dihydrochloride were prepared … 0.25% (m/m) L-arginine ethyl ester dihydrochloride in a 3 : 1 (v/… 0.16 )áÁmol L-arginine ethyl ester dihydrochloride per piece. …
Number of citations: 3 content.iospress.com
PU Singare, JD Mhatre - Am. J. Chem, 2012 - Citeseer
… of L-Arginine ethyl ester dihydrochloride by esterification process. (II) Synthesis of Nα-acyl arginine ethyl ester by acylation of α-Amino group of L-Arginine ethyl ester dihydrochloride …
Number of citations: 34 citeseerx.ist.psu.edu
V Singh, KA Patel, RK Sharma, PR Patil… - ACS Chemical …, 2019 - ACS Publications
… Arg, l-arginine hydrochloride; AME, l-arginine methyl ester dihydrochloride; AEE, l-arginine ethyl ester dihydrochloride; GuHCl, guanidinium hydrochloride. …
Number of citations: 10 pubs.acs.org
S Hada, U Burlakoti, KH Kim, JS Han, MJ Kim… - International Journal of …, 2023 - Elsevier
… L-Arginine monohydrochloride (arginine), N-acetyl-L-arginine (acetyl arginine), L-arginine ethyl ester dihydrochloride (arginine ethyl ester), sodium phosphate dibasic dihydrate, and …
Number of citations: 3 www.sciencedirect.com
M Dymicky - Organic Preparations and Procedures International, 1980 - Taylor & Francis
The procedure is essentially that of the procedure B outlined for the synthesis of N-acetyl ethyl ester of L-tyrosine, 2 using stoichiometric amounts of acetyl chloride and appropriate …
Number of citations: 9 www.tandfonline.com
D Veber, J Milkowski, S Varga… - Journal of the …, 1972 - ACS Publications
… To a solution of 11.04 g (0.040 mol) of L-arginine ethyl ester dihydrochloride in 240 ml of 0.2 A NaHC03 at pH 8.0 was added a solution of 21 g (54 mmol) of (A-hydroxysuccinimido)-A-…
Number of citations: 435 pubs.acs.org
M Sitohy, JM Chobert, T Haertlé - International journal of biological …, 1995 - Elsevier
… L-arginine ethyl ester dihydrochloride, L-lysine ethyl ester dihydrochloride and L-histidine methyl ester dihydrochloride were also used. The reaction was carried out in an ice bath (0-5C…
Number of citations: 7 www.sciencedirect.com
PU Singare, JD Mhatre - Sci Technol, 2012
Number of citations: 7
S Gao, G Tang, S Zhu, K Hu, S Yao, C Tang… - … of Radioanalytical and …, 2016 - Springer
… Anhydrous 9 was added into a mixture solution of l-arginine ethyl ester dihydrochloride (Vial B7). The reaction mixture was heated for 10 min at 40 C and was quenched by adding of 5 …
Number of citations: 7 link.springer.com
A Narai-Kanayama, T Hanaishi, K Aso - Biochemistry and biophysics …, 2016 - Elsevier
… , which was 54 U/mg protein determined at 25 C and pH 7.8 with N-benzoyl-l-tyrosine ethyl ester as a substrate, lysozyme from chicken egg white, l-arginine ethyl ester dihydrochloride …
Number of citations: 6 www.sciencedirect.com

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